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Compound of Interest

Compound Name: Carvomenthol

Cat. No.: B3432501

An In-depth Technical Guide to the p-Menthane Backbone of Carvomenthol

Introduction

Carvomenthol, a saturated monocyclic terpene alcohol, is a menthane monoterpenoid with the
chemical formula C10H200.[1][2] Its structural foundation is the p-menthane backbone, which
consists of a cyclohexane ring substituted with a methyl group and an isopropyl group at the 1
and 4 positions, respectively.[3] Carvomenthol itself is chemically known as p-Menthan-2-ol or
2-methyl-5-(propan-2-yl)cyclohexan-1-ol.[2] This compound and its stereocisomers are of
significant interest in the flavor, fragrance, and pharmaceutical industries due to their distinct
sensory properties and biological activities.[1][4]

This technical guide provides a comprehensive overview of the chemical structure,
stereoisomerism, synthesis, and analytical characterization of Carvomenthol, with a focus on
its core p-menthane framework. It is intended for researchers, scientists, and professionals
involved in drug development and natural product chemistry.

Chemical Structure and Stereoisomerism

The p-menthane skeleton of Carvomenthol features three chiral centers, which gives rise to
eight stereoisomers (four pairs of enantiomers).[5] These diastereomeric pairs are known as
Carvomenthol, Isocarvomenthol, Neocarvomenthol, and Neoisocarvomenthol.[5][6] The
spatial arrangement of the methyl, isopropyl, and hydroxyl groups on the cyclohexane ring
defines the specific stereoisomer and its corresponding physicochemical properties. The
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configurations of the four primary diastereomers have been established through NMR data and
chemical correlations.[6]
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Figure 1: Logical relationship of Carvomenthol diastereomers.

Synthesis of Carvomenthol

The most prominent method for synthesizing Carvomenthol is the catalytic hydrogenation of
unsaturated precursors, with carvone being a primary starting material.[1] This process
involves the sequential reduction of double bonds and the carbonyl group.

Key Synthesis Pathway: Hydrogenation of Carvone

The hydrogenation of carvone to Carvomenthol typically proceeds through two key
intermediates:
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» Formation of Carvotanacetone: The initial step is the reduction of the conjugated endocyclic

double bond of carvone.[1]

o Formation of Carvomenthone: Subsequent hydrogenation reduces the exocyclic double
bond, yielding carvomenthone (tetrahydrocarvone).[1][7]

» Formation of Carvomenthol: The final stage involves the reduction of the ketone group in
carvomenthone to a secondary alcohol, resulting in Carvomenthol.[1]

The stereochemical outcome of the final reduction step determines the specific diastereomer of

Carvomenthol produced.

R
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Figure 2: Synthesis workflow for Carvomenthol from Carvone.

Experimental Protocol: Catalytic Hydrogenation of
Thymol

While carvone is a common precursor, thymol can also be hydrogenated to produce a mixture
of menthol isomers, which are positionally isomeric to Carvomenthol isomers. The principles

are directly applicable.[8]

o Catalyst Preparation: Prepare a supported metal catalyst, such as Ruthenium on Alumina
(RU/Al203).
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e Reaction Setup: In a high-pressure reactor, dissolve thymol in a suitable solvent like ethanol
or hexane.[8] Add the catalyst to the solution.

e Hydrogenation: Pressurize the reactor with hydrogen gas and heat to the desired
temperature (e.g., 40°C).[8] Maintain the reaction under stirring for several hours until
hydrogen uptake ceases.

o Workup: After cooling and depressurizing the reactor, filter the catalyst from the reaction
mixture.

« |solation: Remove the solvent under reduced pressure (rotary evaporation) to obtain the
crude product mixture containing various menthol sterecisomers.

 Purification: The individual isomers can be separated and purified using fractional distillation
or column chromatography.

Physicochemical and Spectroscopic Properties

The physical and spectroscopic properties of Carvomenthol are essential for its identification
and characterization.

Table 1: Physicochemical Properties of Carvomenthol

Property Value Source(s)
Molecular Formula C10H200 [11[2]
Molecular Weight 156.27 g/mol [11[2]
Boiling Point (est.) 222°C [1]

Density 0.887 - 0.893 g/cm3® @ 25°C [2][9]
Refractive Index 1.462 - 1.463 @ 20°C [2][9]
Water Solubility (est.) 0.4 g/L [3]

| logP (est.) | 2.91 - 3.22 [[1][3] |

Table 2: Spectroscopic Data for Carvomenthol Characterization
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Technique Characteristic Data Source(s)

Broad O-H stretch (~3300-
3400 cm™?), C-H stretches

IR Spectroscopy (~2870-2960 1, C-0 [10][11]
~ - cm_ q -

stretch (~1050-1150 cm™?).

O-H proton signal (variable),
signals for H-atom on the

1H NMR hydroxyl-bearing carbon (~3.4-  [12][13]
4.5 ppm), signals for methyl

and isopropy! protons.

Signal for the hydroxyl-bearing
carbon (~65-75 ppm), signals

13C NMR ( _ Ppm). $19 [12]
for other ring carbons and

substituent carbons.

| Mass Spec. (GC-MS) | Molecular ion peak (m/z 156), characteristic fragmentation pattern for
identification. Key fragments can be compared to library spectra. |[1][3][14] |

Analytical Methodologies

Accurate analysis of Carvomenthol, especially the separation of its stereocisomers, requires
robust chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier method for analyzing volatile compounds like Carvomenthol in complex
mixtures such as essential oils.[1] The use of a chiral stationary phase can allow for the
separation of different enantiomers.[1]

Experimental Protocol: GC-MS Analysis

o Sample Preparation: Dilute the sample (e.g., essential oil or reaction mixture) in a suitable
volatile solvent like hexane or dichloromethane.
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Injection: Inject a small volume (e.g., 0.2-1.0 pL) of the prepared sample into the GC injector
port, typically using a split injection mode (e.g., 80:1 split ratio).[15]

Chromatographic Separation:

o Column: Use a capillary column suitable for essential oil analysis, such as Polyethylene
Glycol (PEG) or a chiral stationary phase column (e.g., 60 m x 0.32 mm ID x 1.0 pm film).
[15]

o Carrier Gas: Use Helium at a constant flow rate (e.g., 0.5 mL/min).[15]

o Oven Program: Start at a low temperature (e.g., 45°C) and hold for several minutes, then
ramp the temperature at a controlled rate (e.g., 8°C/min) to a final temperature (e.qg.,
230°C) and hold.[15]

Mass Spectrometry Detection:

o lonization: Use Electron Impact (El) ionization, typically at 70 eV.[3]

o Mass Analyzer: Scan a mass range of m/z 30-300.[15]

o Interface Temperature: Maintain the GC-MS interface at an elevated temperature (e.qg.,
220°C) to prevent condensation.[15]

Data Analysis: Identify Carvomenthol and its isomers by comparing their retention times
and mass spectra (“fingerprints") with those of authentic standards or reference spectra from
libraries (e.g., NIST, Wiley).[1][15]
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Figure 3: General experimental workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, especially in pharmaceutical formulations, RP-HPLC with a Refractive
Index (RI) detector is effective, as Carvomenthol lacks a strong UV chromophore.[16][17]

Experimental Protocol: RP-HPLC-RI Analysis
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o Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a
known concentration. Filter the solution through a 0.45 um filter.

e Chromatographic System:

o HPLC System: Waters 2695 Separation Module or equivalent.[16]

o Detector: Refractive Index (RI) Detector (e.g., Waters 2414).[16]

o Column: C18 reverse-phase column (e.g., Inertsil ODS 3V, 4.6 mm x 250 mm, 5 um).[16]

o Chromatographic Conditions:

o

Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v).[16]

[¢]

Flow Rate: 1.0 mL/min.[16]

[¢]

Injection Volume: 100 pL.[16]

[e]

Column Temperature: Ambient or controlled (e.g., 30°C).

¢ Quantification: Construct a calibration curve by injecting a series of standard solutions of
Carvomenthol at known concentrations. Determine the concentration in the unknown
sample by comparing its peak area to the calibration curve.

Biological Activity and Potential Applications

Carvomenthol and related p-menthane derivatives like menthol exhibit a range of biological
activities, making them valuable in pharmaceuticals.[4][18]

o Antimicrobial Activity: The primary antimicrobial mechanism is believed to be the disruption
of microbial cell membrane integrity. The lipophilic nature of the molecule allows it to partition
into the lipid bilayer, altering its fluidity and permeability, which leads to leakage of
intracellular components and cell death.[1][18]

o Other Activities: Other reported activities for related compounds include anti-inflammatory,
analgesic, and antitussive effects.[4][19]
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Figure 4: Proposed antimicrobial mechanism of action for Carvomenthol.

Conclusion

The p-menthane backbone provides the fundamental framework for Carvomenthol and its
diverse stereoisomers. A thorough understanding of its structure, stereochemistry, and
synthesis is critical for its application in various scientific and industrial fields. The synthesis via
catalytic hydrogenation of natural precursors like carvone offers a direct route to this class of
compounds. Advanced analytical techniques, particularly chiral GC-MS and HPLC-RI, are
indispensable for the separation, identification, and quantification of Carvomenthol isomers.
The biological activities associated with this scaffold continue to drive research into its potential

uses in drug development and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b3432591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3432591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

